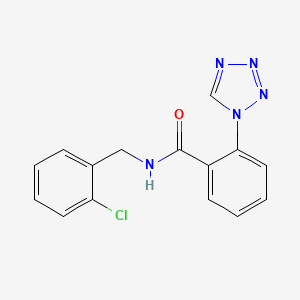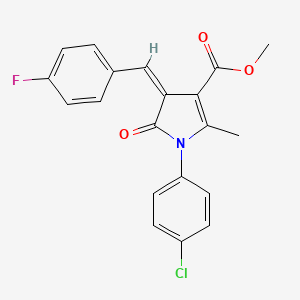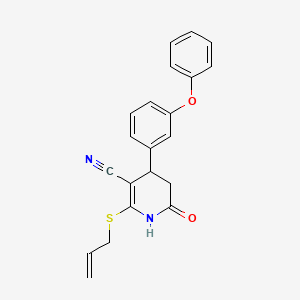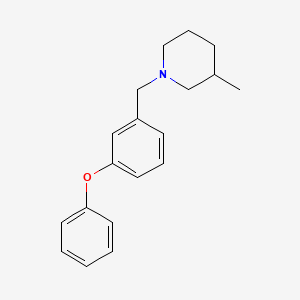![molecular formula C17H10BrN3O3 B5160187 2'-amino-5-bromo-7'-hydroxy-2-oxospiro[1H-indole-3,4'-chromene]-3'-carbonitrile](/img/structure/B5160187.png)
2'-amino-5-bromo-7'-hydroxy-2-oxospiro[1H-indole-3,4'-chromene]-3'-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-amino-5-bromo-7’-hydroxy-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features an indole and a chromene moiety, making it a subject of interest in various fields of scientific research due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-amino-5-bromo-7’-hydroxy-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a chromene precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure efficient and cost-effective production.
化学反应分析
Types of Reactions
2’-amino-5-bromo-7’-hydroxy-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The bromine atom in the compound can be substituted with other groups, such as alkyl or aryl groups, to create derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted spiro compounds with different functional groups.
科学研究应用
2’-amino-5-bromo-7’-hydroxy-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical products.
作用机制
The mechanism by which 2’-amino-5-bromo-7’-hydroxy-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For instance, the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
相似化合物的比较
Similar Compounds
2-amino-5-bromopyridine: A brominated aromatic amine used in organic synthesis.
2-amino-5-bromo-3-hydroxypyridine: Another brominated compound with similar structural features.
2-amino-5-bromobenzoic acid: A brominated benzoic acid derivative.
Uniqueness
What sets 2’-amino-5-bromo-7’-hydroxy-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile apart from these similar compounds is its spiro linkage and the combination of indole and chromene moieties
属性
IUPAC Name |
2'-amino-5-bromo-7'-hydroxy-2-oxospiro[1H-indole-3,4'-chromene]-3'-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O3/c18-8-1-4-13-11(5-8)17(16(23)21-13)10-3-2-9(22)6-14(10)24-15(20)12(17)7-19/h1-6,22H,20H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQAWXURPXPMLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=C(C23C4=C(C=CC(=C4)Br)NC3=O)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B5160123.png)

![Oxalic acid;4-[4-(4-propan-2-ylphenoxy)butyl]morpholine](/img/structure/B5160138.png)

![5-methyl-4-[(2-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5160147.png)
![5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5160148.png)
![4-ethoxy-N-[2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B5160155.png)
![2-(benzylsulfonyl)-4,6-diphenylthieno[2,3-b]pyridin-3-amine](/img/structure/B5160157.png)


![1-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(2-fluorobenzoyl)thiourea](/img/structure/B5160188.png)
![2-Methylpropyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butanoate](/img/structure/B5160202.png)
![[3-(4-chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B5160206.png)
